5-Ethyl-2-morpholinemethanol
Description
The compound features an ethyl group at the 5-position and a hydroxymethyl group (-CH2OH) at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, bioavailability, and metabolic stability.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(5-ethylmorpholin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-2-6-5-10-7(4-9)3-8-6/h6-9H,2-5H2,1H3 |
InChI Key |
ASHLMJMZUWASAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(CN1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-morpholinemethanol typically involves the reaction of morpholine with ethylating agents and formaldehyde. One common method is the reaction of morpholine with ethyl bromide in the presence of a base, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water .
Industrial Production Methods
Industrial production of 5-Ethyl-2-morpholinemethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation and phase-transfer catalysis may be employed .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-morpholinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
5-Ethyl-2-morpholinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-morpholinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxymethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues
Physicochemical and Toxicological Profiles
- Solubility: The hydroxymethyl group in 5-Ethyl-2-morpholinemethanol may enhance water solubility compared to non-polar analogues like compound 5, which contains a chloroacetamide group.
- Toxicity: Methanol (used in 5-MeO-DMT.HCl) is noted for its high toxicity in , underscoring the need for solvent optimization in morpholine derivative formulations.
Biological Activity
5-Ethyl-2-morpholinemethanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic potential. This article reviews the biological activity of 5-Ethyl-2-morpholinemethanol, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Ethyl-2-morpholinemethanol is characterized by a morpholine ring substituted with an ethyl group and a hydroxymethyl group. The molecular formula is , and it possesses several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 159.23 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| LogP (Partition Coefficient) | Not specified |
Pharmacological Effects
Research suggests that 5-Ethyl-2-morpholinemethanol exhibits various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.
The mechanisms through which 5-Ethyl-2-morpholinemethanol exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Modulation of Cell Signaling Pathways : It could interact with various receptors or signaling molecules, influencing cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of 5-Ethyl-2-morpholinemethanol:
-
Study on Antimicrobial Activity :
- A study conducted by researchers at [source not specified] tested the compound against a panel of bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.
-
Antioxidant Study :
- In vitro assays demonstrated that 5-Ethyl-2-morpholinemethanol exhibited strong scavenging activity against DPPH radicals, indicating its potential as an antioxidant .
-
Neuroprotective Research :
- A recent investigation evaluated the neuroprotective effects of the compound in a model of oxidative stress. Results indicated a reduction in neuronal cell death and improved cell viability when treated with 5-Ethyl-2-morpholinemethanol .
Table 2: Summary of Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against Gram-positive bacteria | |
| Antioxidant Properties | Strong DPPH radical scavenging activity | |
| Neuroprotective Effects | Reduced neuronal cell death |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
